

# Application Notes and Protocols for BI-4916 in Cell Culture Experiments

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## Compound of Interest

Compound Name: BI-4916

Cat. No.: B606086

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## Introduction

**BI-4916** is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.<sup>[1][2]</sup> PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is downstream of glycolysis.<sup>[1][2]</sup> This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, to support rapid cell growth and proliferation.<sup>[1][2]</sup> Upon entering the cell, **BI-4916** is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH in an NADH/NAD<sup>+</sup>-dependent manner.<sup>[3][4]</sup> This inhibition disrupts serine biosynthesis and has been shown to reduce cancer cell migration.<sup>[3][5]</sup> These application notes provide detailed protocols for utilizing **BI-4916** in various cell culture experiments to investigate its biological effects. A negative control compound, BI-5583, is also available for use in these experiments.<sup>[1]</sup>

## Data Presentation

### In Vitro Activity of BI-4916 and Related Compounds

Compound	Molecular Weight (Da)	Target	Assay	IC50 (nM)	Notes
BI-4916	527.4	PHGDH (intracellular)	<sup>13</sup> C-Serine synthesis (72 h)	2,032	Cell-permeable prodrug. <a href="#">[1]</a> <a href="#">[2]</a>
BI-4924	-	PHGDH	NAD+ high assay (250 μM)	169	Active inhibitor, cell-impermeable. <a href="#">[1]</a>
BI-5583	372.8	-	PHGDH SPR	28.4 μM	Negative control. <a href="#">[1]</a> <a href="#">[2]</a>

## Selectivity Profile of BI-4916

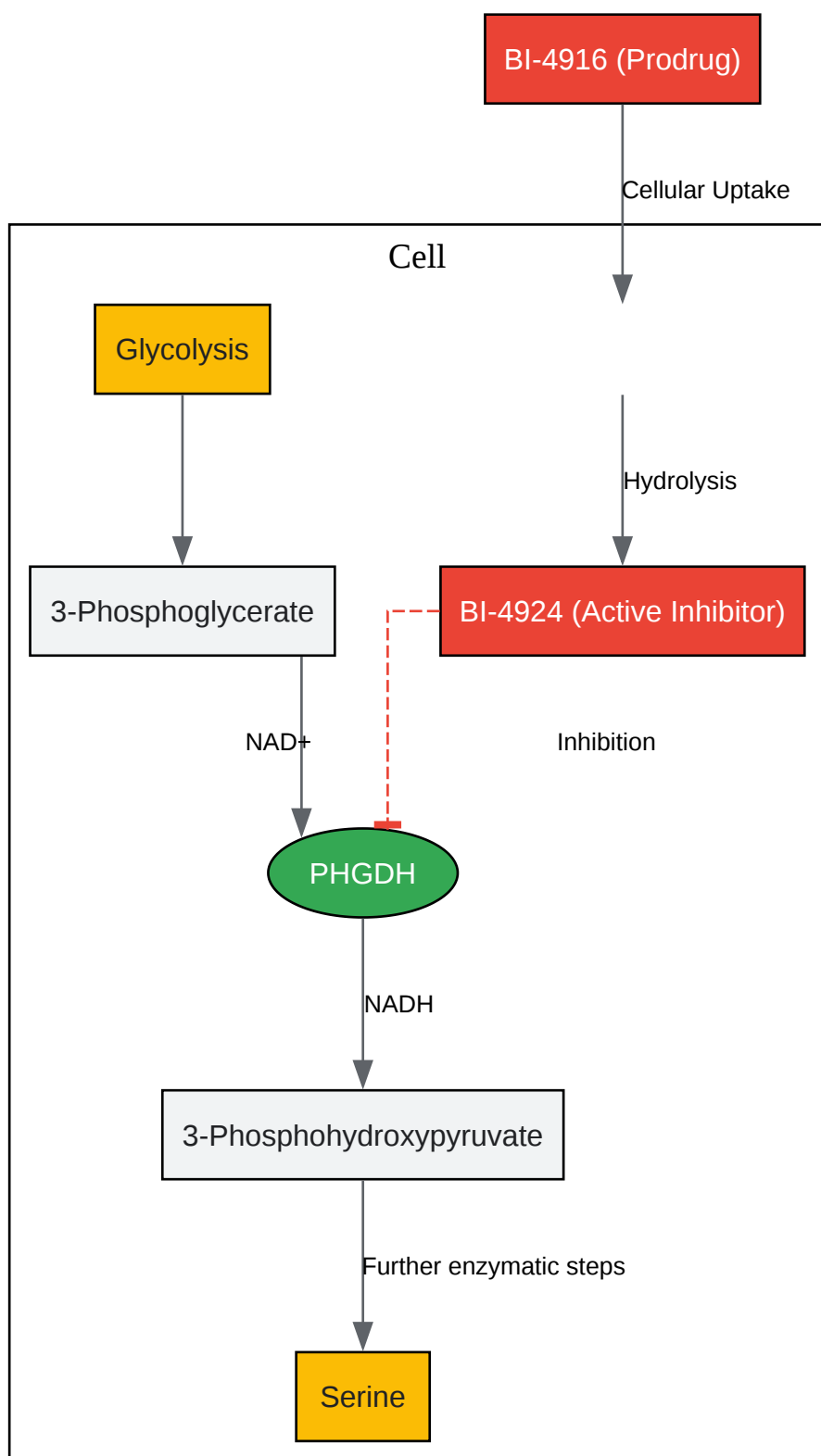
**BI-4916** has been tested against a panel of 44 proteins. At a concentration of 10 μM, it showed greater than 70% inhibition for the following proteins:

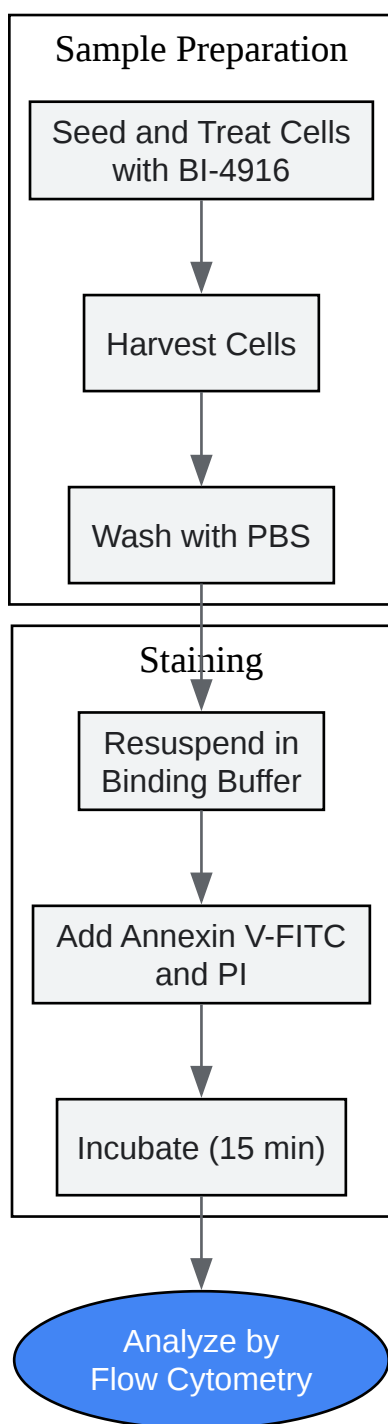
Target	% Inhibition
CCKA	82%
5HT2B	94%
ALPHA2A	101%

Data sourced from Boehringer Ingelheim's opnMe portal.[\[1\]](#)[\[2\]](#)

## Signaling Pathway

The primary mechanism of action for **BI-4916** is the inhibition of the de novo serine biosynthesis pathway.





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- To cite this document: BenchChem. [Application Notes and Protocols for BI-4916 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606086#bi-4916-experimental-protocol-for-cell-culture]

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